5-Methyl-pyrido(2,3-b)(1,4)benzoxazepin-6(5H)-one
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Overview
Description
5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyridine ring, a benzene ring, and an oxazepine ring, with a methyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
In an industrial setting, the production of 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one may involve large-scale batch processes. These processes are optimized for yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring system are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one include:
Pyrido[2,3-b][1,4]benzoxazepin-6-one: Lacks the methyl group, but shares the core fused ring system.
5-methylpyrido[2,3-b][1,4]benzoxazepin-7-one: Similar structure with a different position of the oxazepine ring.
Uniqueness
The presence of the methyl group in 5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one distinguishes it from its analogs, potentially altering its chemical reactivity and biological activity. This unique feature can enhance its binding affinity to molecular targets and improve its efficacy in various applications.
Properties
CAS No. |
14527-81-2 |
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Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-methylpyrido[2,3-b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C13H10N2O2/c1-15-10-6-4-8-14-12(10)17-11-7-3-2-5-9(11)13(15)16/h2-8H,1H3 |
InChI Key |
GIALMQGEJXNQRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=CC=C2)OC3=CC=CC=C3C1=O |
Origin of Product |
United States |
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